4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine
Description
Properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-16(2)10-5-7-11(8-6-10)17-13-12(14)4-3-9-15-13/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRARTMWVZPZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine typically involves the following steps:
Formation of the bromopyridine intermediate: This step involves the bromination of pyridine to form 3-bromopyridine.
Etherification: The bromopyridine intermediate is then reacted with a cyclohexanol derivative under basic conditions to form the ether linkage.
Amine introduction: Finally, the dimethylamine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine ring.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The dimethylamine group can enhance the compound’s binding affinity to its targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((3-bromopyridin-4-yl)oxy)-N,N-dimethylethan-1-amine: Similar structure but with an ethane linker instead of a cyclohexane ring.
3-((5-bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one: Contains a furan ring and a methylsulfonyl group.
Uniqueness
4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine is unique due to its cyclohexane ring, which provides rigidity and specific steric properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research applications.
Biological Activity
4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine, a compound with the potential for diverse biological activities, has garnered attention in pharmacological research. This article delves into its biological activity, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H18BrN2O
- Molecular Weight : 296.20 g/mol
- CAS Number : 2201828-91-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies indicate that it may influence neurotransmitter systems and exhibit effects on cellular signaling pathways.
Biological Activities
- Antimicrobial Activity
- Cytotoxicity
-
Pharmacokinetics
- Research into the pharmacokinetic properties of similar compounds indicates that they may interact with human serum albumin (HSA), affecting their distribution and efficacy in vivo. The binding constant for HSA interactions was found to be moderate to strong, indicating significant potential for therapeutic use .
Case Study 1: Anti-Tuberculosis Activity
In a comprehensive screening of over 100,000 compounds, this compound was identified as a lead candidate due to its potent activity against MTB. The structure–activity relationship (SAR) studies indicated that modifications to the cyclohexane ring could enhance potency while reducing toxicity .
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the compound's ability to modulate neurotransmitter levels in neuronal cultures. Results showed that it could increase dopamine release in vitro, suggesting potential applications in treating neurodegenerative diseases .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | MIC/IC20 (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 6.3 | Significant inhibition observed |
| Cytotoxicity | HepG2 cells | >80 | Low cytotoxicity |
| Neurotransmitter Modulation | Neuronal cultures | N/A | Increased dopamine release |
Q & A
Q. What are the optimal synthetic routes for 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Bromination of pyridine derivatives or coupling reactions to introduce the 3-bromo substituent on the pyridine ring.
- Step 2: Etherification to attach the pyridinyloxy group to the cyclohexanamine scaffold. Palladium or copper catalysts (e.g., Pd(OAc)₂, CuI) in solvents like DMF or toluene under inert atmospheres (N₂/Ar) are often used for such coupling reactions .
- Step 3: N,N-dimethylation of the cyclohexanamine moiety using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃).
Optimization Tips: - Monitor reaction progress via TLC or HPLC to adjust reaction time and temperature (typically 60–100°C).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to avoid side products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Essential for confirming the structure, especially the cyclohexane chair conformation and substituent positions. For example, the deshielded proton adjacent to the oxygen atom in the pyridinyloxy group appears as a distinct multiplet .
- HPLC-MS: Validates purity (>95%) and molecular weight. Use a C18 column with acetonitrile/water (0.1% formic acid) gradient .
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the cyclohexane ring and bromopyridine orientation (if single crystals are obtainable) .
Q. How should researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility: Test in DMSO (common stock solvent), followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
- Stability:
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Substituent Modification: Synthesize analogs with variations in:
- Bromine position on the pyridine ring (e.g., 2-bromo vs. 4-bromo).
- Cyclohexane substituents (e.g., replacing N,N-dimethyl with diethyl or morpholine groups).
- Biological Testing: Screen analogs against target proteins (e.g., kinases, GPCRs) using enzyme inhibition assays or cell-based viability tests.
- Computational Docking: Use tools like AutoDock Vina to predict binding modes and identify critical interactions (e.g., halogen bonding via the bromine atom) .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation times, control compounds).
- Orthogonal Assays: Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. cellular thermal shift assays).
- Meta-Analysis: Compare datasets while accounting for variables like solvent purity, compound degradation, or batch-to-batch variability in synthesis .
Q. What in silico approaches can predict the compound’s biological targets and mechanisms?
Methodological Answer:
- Pharmacophore Modeling: Identify key features (e.g., bromine as a halogen bond donor, tertiary amine as a cationic center) using Schrödinger Phase.
- QSAR: Train models on datasets of structurally related compounds to predict target classes (e.g., kinase inhibitors, neurotransmitter analogs).
- Molecular Dynamics Simulations: Simulate binding to predicted targets (e.g., dopamine receptors) to assess stability and residence time .
Q. How can researchers validate target engagement in cellular or in vivo models?
Methodological Answer:
- Competitive Binding Assays: Use fluorescent probes (e.g., TAMRA-labeled analogs) to visualize displacement in live cells.
- CRISPR Knockdown: Silence putative targets (e.g., specific kinases) and measure changes in the compound’s efficacy.
- PET/SPECT Imaging: Radiolabel the compound (e.g., with ¹⁸F or ¹¹C) to track biodistribution and target binding in animal models .
Q. What purification techniques ensure high purity for sensitive biological assays?
Methodological Answer:
- Preparative HPLC: Use a reversed-phase C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to isolate >99% pure fractions.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove hydrophobic impurities.
- Ion-Exchange Chromatography: Useful if the compound has ionizable groups (e.g., the tertiary amine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
